Benzeneacetaldehyde, 4-(2-methylpropyl)-
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Overview
Description
2-[4-(2-methylpropyl)phenyl]acetaldehyde is an organic compound that belongs to the class of aldehydes It features a phenyl ring substituted with an isobutyl group and an acetaldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-methylpropyl)phenyl]acetaldehyde can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of isobutylbenzene with acetyl chloride, followed by oxidation to form the aldehyde group. The reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of 2-[4-(2-methylpropyl)phenyl]acetaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-methylpropyl)phenyl]acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: 2-[4-(2-methylpropyl)phenyl]acetic acid.
Reduction: 2-[4-(2-methylpropyl)phenyl]ethanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-[4-(2-methylpropyl)phenyl]acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[4-(2-methylpropyl)phenyl]acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. Additionally, the phenyl ring can participate in π-π interactions with aromatic residues in biological molecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
Phenylacetaldehyde: Similar structure but lacks the isobutyl group.
Benzaldehyde: Contains a phenyl ring with an aldehyde group but no additional substituents.
2-Phenylpropanal: Similar structure but with a different alkyl substituent.
Uniqueness
2-[4-(2-methylpropyl)phenyl]acetaldehyde is unique due to the presence of the isobutyl group, which can influence its reactivity and interactions with other molecules
Properties
CAS No. |
40150-97-8 |
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Molecular Formula |
C12H16O |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
2-[4-(2-methylpropyl)phenyl]acetaldehyde |
InChI |
InChI=1S/C12H16O/c1-10(2)9-12-5-3-11(4-6-12)7-8-13/h3-6,8,10H,7,9H2,1-2H3 |
InChI Key |
HIHWQKNGFIXOTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)CC=O |
Origin of Product |
United States |
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